molecular formula C10H7NO4S2 B6258684 2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid CAS No. 178881-17-9

2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B6258684
CAS No.: 178881-17-9
M. Wt: 269.3
InChI Key:
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Description

2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that contains a thiophene ring and a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a thiazolidine-2,4-dione derivative. The reaction typically requires the presence of a base, such as potassium t-butoxide, and can be carried out under microwave irradiation to enhance the reaction rate and yield .

Chemical Reactions Analysis

2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:

    Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities, including antidiabetic and anti-inflammatory properties.

    Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse pharmacological activities, such as anticancer and antimicrobial effects.

Properties

CAS No.

178881-17-9

Molecular Formula

C10H7NO4S2

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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